6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid
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Overview
Description
6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol It is characterized by a pyrimidine ring substituted with hydroxy, methoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methoxy and hydroxy substituents. One common method involves the condensation of 2-methoxypyrimidine-4-carboxylic acid with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a pyrimidine ketone, while reduction of the carboxylic acid group may produce a pyrimidine alcohol .
Scientific Research Applications
6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
6-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-methoxy-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMJWDECSGSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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